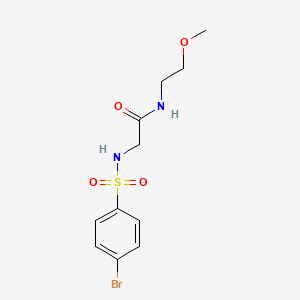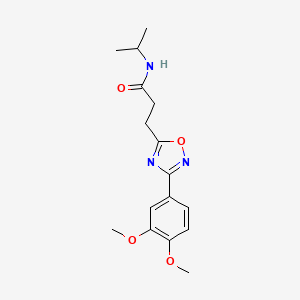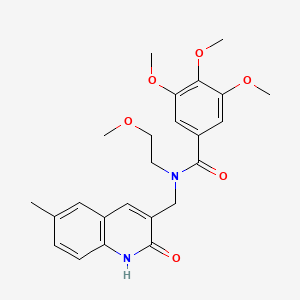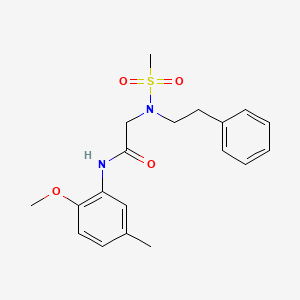
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential therapeutic applications. DMXAA was initially identified as a vascular disrupting agent, which means that it can selectively damage the blood vessels that supply tumors, leading to their death. Since then, DMXAA has been investigated for its anti-tumor activity, as well as its potential to activate the immune system and enhance the effects of chemotherapy.
作用機序
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide exerts its anti-tumor activity through multiple mechanisms. It selectively damages the blood vessels that supply tumors, leading to their death. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide also activates the immune system, leading to the production of cytokines and chemokines that can enhance the anti-tumor response. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to activate the immune system, leading to the production of cytokines and chemokines that can enhance the anti-tumor response. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth. In addition, 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have anti-inflammatory and anti-angiogenic properties.
実験室実験の利点と制限
One advantage of 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is that it has been extensively studied for its anti-tumor activity in preclinical and clinical studies. It has also been shown to selectively damage the blood vessels that supply tumors, leading to their death. However, 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has some limitations for lab experiments. It is a small molecule that can be difficult to work with, and it has limited solubility in water. In addition, 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have some toxicity in animal studies, which may limit its potential for clinical use.
将来の方向性
There are several future directions for 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide research. One area of focus is the development of new formulations that can improve its solubility and stability. Another area of focus is the identification of biomarkers that can predict response to 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide treatment. In addition, there is ongoing research to investigate the potential of combining 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide with other anti-cancer agents to enhance its anti-tumor activity. Finally, there is interest in exploring the potential of 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide for the treatment of other diseases, such as inflammatory disorders and cardiovascular diseases.
Conclusion
In conclusion, 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a small molecule that has been extensively studied for its anti-tumor activity, as well as its potential to activate the immune system and enhance the effects of chemotherapy. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide exerts its anti-tumor activity through multiple mechanisms, including the selective damage of tumor blood vessels and the activation of the immune system. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has some limitations for lab experiments, but there are several future directions for research, including the development of new formulations and the exploration of its potential for the treatment of other diseases.
合成法
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized through a multi-step process that involves the reaction of various reagents. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form 3,4-dimethoxy-N-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with ethyl bromoacetate to form 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
科学的研究の応用
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its anti-tumor activity in preclinical and clinical studies. It has been shown to selectively damage the blood vessels that supply tumors, leading to their death. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been investigated for its potential to activate the immune system and enhance the effects of chemotherapy. In addition, 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its anti-inflammatory and anti-angiogenic properties.
特性
IUPAC Name |
3,4-dimethoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12(21-19(24)14-7-10-16(26-3)17(11-14)27-4)20-22-18(23-28-20)13-5-8-15(25-2)9-6-13/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXJDXZZTVVHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)


